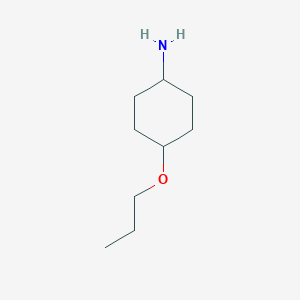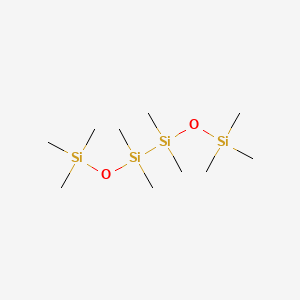
1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane
描述
1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane, also known as BTMS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a disilane derivative that contains two trimethylsilyl groups, which makes it highly reactive and versatile in various chemical reactions.
作用机制
The mechanism of action of 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane in various chemical reactions is still under investigation. However, it is believed that the trimethylsilyl groups in 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane can act as electron donors or acceptors, depending on the reaction conditions. This property makes 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane a versatile reagent that can participate in a wide range of chemical reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane. However, studies have shown that 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane is relatively non-toxic and has low environmental impact. Therefore, it is considered safe for use in scientific research.
实验室实验的优点和局限性
One of the significant advantages of using 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane in lab experiments is its high reactivity and versatility. It can participate in various chemical reactions, which makes it a useful reagent in organic synthesis and materials science. Additionally, 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane is relatively easy to handle and has low toxicity, which makes it safe for use in the lab.
However, there are also some limitations to using 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane. For example, it is highly reactive and can be challenging to control in some reactions. Furthermore, the synthesis of 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane can be costly and time-consuming, which may limit its use in some research applications.
未来方向
There are several future directions for the research and development of 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane. One potential area of research is the synthesis of new silicon-based materials using 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane as a precursor. These materials could have various applications in electronics, energy storage, and catalysis.
Furthermore, researchers could investigate the use of 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane in new organic synthesis reactions. For example, 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane could be used as a reducing agent in the conversion of other functional groups to alcohols. Additionally, researchers could explore the use of 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane as a protecting group for other functional groups in organic synthesis.
Conclusion
In conclusion, 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane is a versatile and highly reactive chemical compound that has various applications in scientific research. Its unique chemical properties make it a useful reagent in organic synthesis and materials science. While there is limited information available on its biochemical and physiological effects, 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane is considered safe for use in the lab. Future research directions for 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane include the synthesis of new silicon-based materials and the investigation of new organic synthesis reactions.
科学研究应用
1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane has been widely used in scientific research due to its unique chemical properties. One of the most significant applications of 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane is in the synthesis of silicon-based materials such as silicon carbide and silicon dioxide nanoparticles. These materials have been found to have various applications in electronics, energy storage, and catalysis.
Furthermore, 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane has also been used as a reagent in organic synthesis reactions. For example, 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane can be used as a reducing agent in the conversion of aldehydes and ketones to alcohols. It can also be used as a protecting group for alcohols and amines in organic synthesis.
属性
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]-dimethyl-trimethylsilyloxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30O2Si4/c1-13(2,3)11-15(7,8)16(9,10)12-14(4,5)6/h1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODWRKSNZPGCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)[Si](C)(C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30O2Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



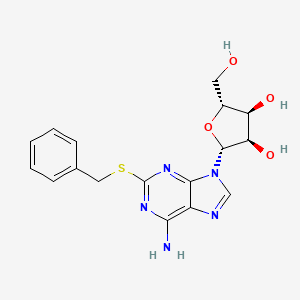
![Hexanoic acid, 6-[[4-(aminosulfonyl)benzoyl]amino]-](/img/structure/B3266670.png)

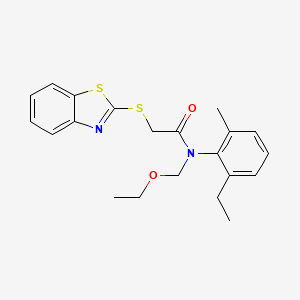
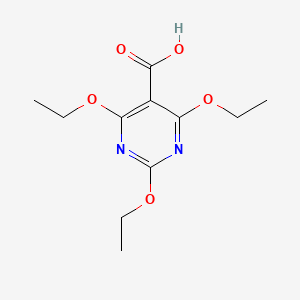
![6-[(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]hexanoic acid;bromide](/img/structure/B3266692.png)
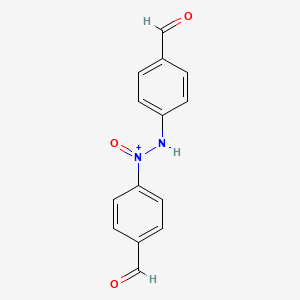
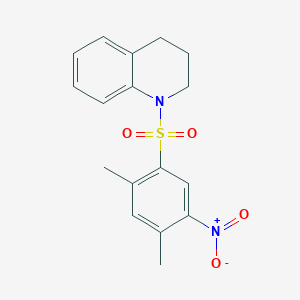
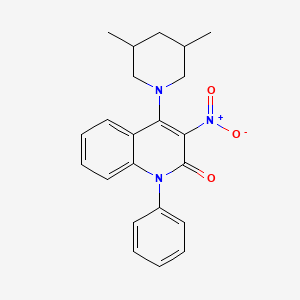
![2-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3266724.png)


